

# A Preclinical Head-to-Head: Mufemilast and Roflumilast in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of selective phosphodiesterase-4 (PDE4) inhibitors, both **Mufemilast** (Hemay005) and Roflumilast have emerged as key players in the development of treatments for chronic inflammatory diseases. While Roflumilast is an established therapeutic for Chronic Obstructive Pulmonary Disease (COPD), **Mufemilast** is a novel inhibitor progressing through clinical trials for a range of autoimmune conditions, including psoriasis and ulcerative colitis.[1] [2][3][4] This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their respective profiles.

## Mechanism of Action: Targeting the Inflammatory Cascade

Both **Mufemilast** and Roflumilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, modulates the activity of various immune and inflammatory cells, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[5][6]











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mufemilast by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 3. Mufemilast advances to phase 3 following positive phase 2 results in UC Medical Conferences [conferences.medicom-publishers.com]
- 4. nbinno.com [nbinno.com]
- 5. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models PMC [pmc.ncbi.nlm.nih.gov]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: Mufemilast and Roflumilast in Inflammatory Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860401#comparing-mufemilast-and-roflumilast-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com